molecular formula C14H23N3O2S B11764759 tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No.: B11764759
M. Wt: 297.42 g/mol
InChI Key: PVFIULMIHRLDLY-YMNIQAILSA-N
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Description

tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]thiazole core with tert-butyl and sec-butyl substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[3,4-d]thiazole core, which can be synthesized through cyclization reactions involving thioamides and α,β-unsaturated carbonyl compounds

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the carboxylate ester, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole and amino groups.

    Reduction: Reduced forms of the carboxylate ester.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and disruption of cellular processes.

Comparison with Similar Compounds

  • tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
  • tert-Butyl 2-amino-4-(®-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
  • tert-Butyl 2-amino-4-((S)-isobutyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

tert-butyl 2-amino-4-[(2S)-butan-2-yl]-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C14H23N3O2S/c1-6-8(2)11-10-9(20-12(15)16-10)7-17(11)13(18)19-14(3,4)5/h8,11H,6-7H2,1-5H3,(H2,15,16)/t8-,11?/m0/s1

InChI Key

PVFIULMIHRLDLY-YMNIQAILSA-N

Isomeric SMILES

CC[C@H](C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N

Canonical SMILES

CCC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N

Origin of Product

United States

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